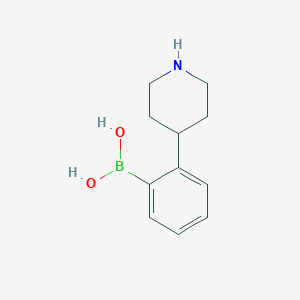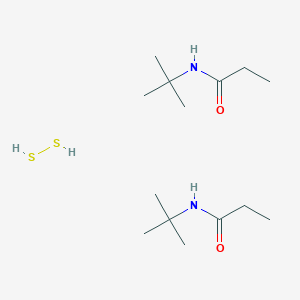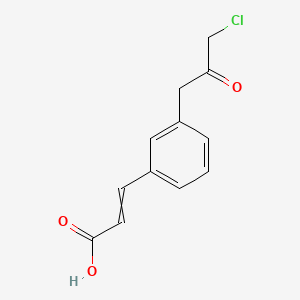
(2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid is an organoboron compound widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring substituted with chlorine, methyl, and trifluoromethyl groups. Its unique structure imparts specific reactivity and properties, making it valuable in various chemical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid typically involves the borylation of the corresponding aryl halide. A common method is the palladium-catalyzed borylation using bis(pinacolato)diboron (B2Pin2) in the presence of a base such as potassium acetate. The reaction is carried out under an inert atmosphere at elevated temperatures .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but is optimized for large-scale operations. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
化学反応の分析
Types of Reactions: (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronic acid with an aryl or vinyl halide in the presence of a palladium catalyst and a base .
Common Reagents and Conditions:
Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3, NaOH), and solvents (e.g., toluene, ethanol).
Major Products: The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .
科学的研究の応用
Chemistry: In organic chemistry, (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid is extensively used in the synthesis of complex molecules through cross-coupling reactions. It serves as a building block for the construction of biaryl motifs, which are prevalent in many bioactive compounds .
Biology and Medicine: While direct biological applications of this compound are limited, its derivatives and the products of its reactions are of significant interest. For instance, biaryl compounds synthesized using this boronic acid are investigated for their potential as therapeutic agents .
Industry: In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic components. Its role in the synthesis of agrochemicals and pharmaceuticals highlights its versatility and importance .
作用機序
The primary mechanism of action for (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid is its participation in the Suzuki-Miyaura cross-coupling reaction. The process involves three main steps: oxidative addition, transmetalation, and reductive elimination .
Oxidative Addition: The palladium catalyst inserts into the carbon-halogen bond of the aryl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its aryl group to the palladium complex, replacing the halide.
Reductive Elimination: The palladium complex undergoes reductive elimination to form the biaryl product and regenerate the palladium catalyst.
類似化合物との比較
- 3-(Trifluoromethyl)phenylboronic acid
- 4-(Trifluoromethyl)phenylboronic acid
- 2-(Trifluoromethyl)phenylboronic acid
Comparison: Compared to its analogs, (2-Chloro-3-methyl-5-(trifluoromethyl)phenyl)boronic acid offers unique reactivity due to the presence of the chlorine and methyl groups. These substituents can influence the electronic properties of the phenyl ring, affecting the compound’s reactivity and the outcome of its reactions .
特性
分子式 |
C8H7BClF3O2 |
|---|---|
分子量 |
238.40 g/mol |
IUPAC名 |
[2-chloro-3-methyl-5-(trifluoromethyl)phenyl]boronic acid |
InChI |
InChI=1S/C8H7BClF3O2/c1-4-2-5(8(11,12)13)3-6(7(4)10)9(14)15/h2-3,14-15H,1H3 |
InChIキー |
HGGHHYJCNRDOQG-UHFFFAOYSA-N |
正規SMILES |
B(C1=CC(=CC(=C1Cl)C)C(F)(F)F)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[(4-Iodophenyl)methylidene]hydrazine-1-carbothioamide](/img/structure/B14068007.png)











![1-[10,16-bis[3,5-bis(trifluoromethyl)phenyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(23),2,8,10,15,17-hexaen-13-yl]piperidine](/img/structure/B14068087.png)
